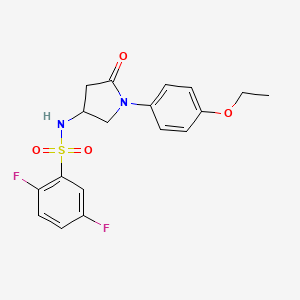
N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This sulfonamide derivative features an ethoxyphenyl group, a pyrrolidinone core, and difluorobenzenesulfonamide moiety, making it a versatile molecule for further study.
准备方法
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves the following steps:
Formation of the Pyrrolidinone Core: This is achieved through cyclization reactions involving appropriate amines and ketones.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl moiety can be incorporated via an electrophilic aromatic substitution reaction, ensuring the correct positioning on the pyrrolidinone ring.
Attachment of Difluorobenzenesulfonamide: This step involves sulfonamidation, where the difluorobenzenesulfonyl chloride is reacted with the intermediate to form the final compound.
Industrial Production Methods
In industrial settings, the production process is scaled up with optimizations in reaction conditions, such as temperature, solvents, and catalysts, to enhance yield and purity. Continuous flow reactions and automated systems are often used to maintain consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation to yield various oxidized derivatives, which can be explored for enhanced biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new analogs with different properties.
Substitution: Electrophilic and nucleophilic substitutions are possible, allowing modifications on the aromatic rings and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Uses reagents like potassium permanganate or chromium trioxide.
Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Typical reagents include halogenating agents for electrophilic substitutions and nucleophiles like amines for nucleophilic substitutions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example:
Oxidation may yield N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonic acid.
Reduction could produce N-(1-(4-ethoxyphenyl)-5-hydroxypyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide.
科学研究应用
Chemistry
Biology
It is investigated for its potential as an enzyme inhibitor, affecting pathways critical to various biological processes.
Medicine
Research explores its use in drug development, particularly for targeting diseases where the sulfonamide moiety is relevant.
Industry
Industrially, it is used in the synthesis of advanced materials and specialty chemicals, showcasing its versatility.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. It binds to these targets, inhibiting or modulating their activity, leading to downstream effects in biological pathways. The precise mechanism involves the interaction of the sulfonamide group with the active sites of these targets, altering their function.
相似化合物的比较
Similar Compounds
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide
N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4-difluorobenzenesulfonamide
Uniqueness
Compared to its analogs, N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide stands out due to the specific positioning of the difluorobenzenesulfonamide group, which can affect its reactivity and interaction with biological targets. This unique arrangement can lead to distinct pharmacokinetic and pharmacodynamic profiles, making it a compound of significant interest in drug discovery and development.
There you go, a deep dive into this compound. Anything else you want to explore?
属性
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S/c1-2-26-15-6-4-14(5-7-15)22-11-13(10-18(22)23)21-27(24,25)17-9-12(19)3-8-16(17)20/h3-9,13,21H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYQZLFDDKPTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2567265.png)
![N-(3,5-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2567267.png)
![1-benzyl-4-[4-(propan-2-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one](/img/structure/B2567268.png)
![3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2567269.png)
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2567273.png)
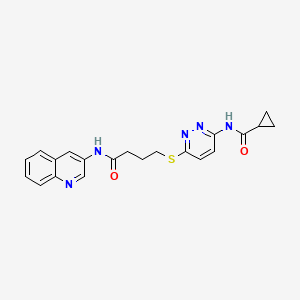
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2567275.png)
![n-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)methyl]-n-methylprop-2-enamide](/img/structure/B2567276.png)
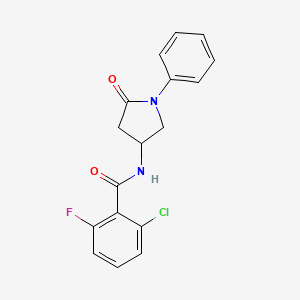
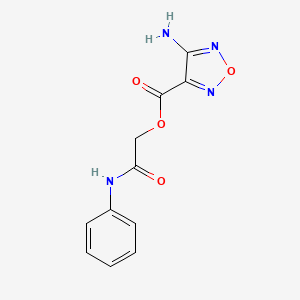
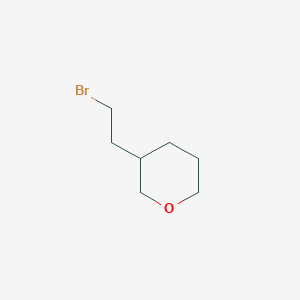
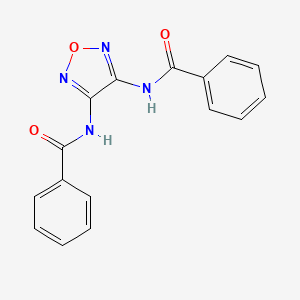
![8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazin-1-yl]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2567286.png)

